N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Description
N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidin core. This structure integrates a thioacetamide linkage at position 5 of the pyrimidine ring, with substituents including a 4-methylbenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The 4-acetylphenyl moiety attached via the thioacetamide side chain distinguishes it from simpler analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-5-31-24-23(17(3)29-31)28-26(30(25(24)34)14-19-8-6-16(2)7-9-19)35-15-22(33)27-21-12-10-20(11-13-21)18(4)32/h6-13H,5,14-15H2,1-4H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINLVUGTCCCTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on anti-inflammatory, analgesic, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 489.6 g/mol. The compound's structure includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit notable anti-inflammatory effects. In studies assessing the inhibition of cyclooxygenase (COX) enzymes, several compounds demonstrated significant suppression of COX-2 activity. For instance, derivatives similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(4-acetylphenyl)-2... | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Diclofenac | 6.74 | COX |
Analgesic Activity
In addition to its anti-inflammatory properties, compounds within this class have been evaluated for analgesic effects. Studies involving carrageenan-induced paw edema and other pain models demonstrated that these compounds could significantly alleviate pain symptoms, suggesting their potential as analgesics .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Preliminary data suggest that it possesses moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's .
| Enzyme | IC50 (μM) | Comparison |
|---|---|---|
| Acetylcholinesterase (AChE) | 157.31 | Moderate |
| Butyrylcholinesterase (BChE) | 46.42 | Comparable to physostigmine |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various thiazolo[4,5-d]pyrimidine derivatives and assessed their anti-inflammatory properties through in vivo models. The results indicated effective inhibition of inflammation markers similar to indomethacin .
- Structure–Activity Relationship (SAR) : Research has highlighted the importance of substituents on the pyrimidine core in enhancing biological activity. Electron-releasing groups were found to significantly improve anti-inflammatory effects .
- Comparative Analysis : A comparative analysis of different derivatives showed that modifications in the alkyl chain length and aromatic substitutions could lead to variations in biological activity, emphasizing the need for careful design in drug development .
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrazolo[4,3-d]pyrimidin core is less common than pyrimidinone or thiazolo-pyrimidine systems .
- The 4-methylbenzyl group at position 6 may enhance lipophilicity relative to unsubstituted benzyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
